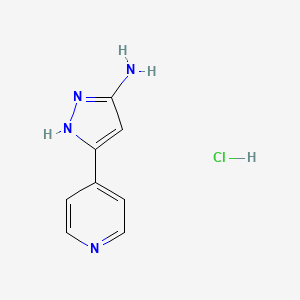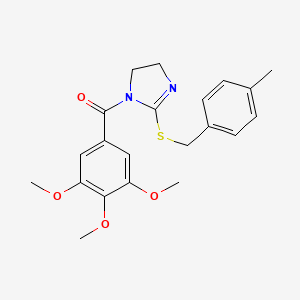
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in pyrrolidin-2-one derivatives, including N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, stems from their broad range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as pharmacological agents due to their interaction with various biological targets.
Synthesis Analysis
The synthesis of related 1,3,4-trisubstituted pyrrolidin-2-ones typically involves intramolecular cyclisation of N-(2-alken-1-yl)amides, mediated by metal catalysts like Mn(III), leading to diastereomerically pure compounds. This approach has been utilized for creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).
Molecular Structure Analysis
Studies have shown that compounds similar to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide exhibit complex molecular structures, often determined using X-ray crystallography. These analyses reveal the planarity and conformational preferences of the amide unit within the molecular framework, contributing to the compound's biological activities (Umezono & Okuno, 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidin-2-one derivatives involves various oxidation reactions, leading to a diverse array of products depending on the oxidant and reaction conditions. These reactions are pivotal for modifying the structural framework of these compounds, enhancing their biological efficacy (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and delivery. Detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations provide insights into these aspects (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards various biological targets, define the therapeutic potential of pyrrolidin-2-one derivatives. Synthesis routes often aim to introduce functional groups that enhance these interactions, leading to compounds with significant biological activities (Veinberg et al., 2013).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that certain acetamide derivatives, including those similar to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, display significant antimicrobial activities. For instance, novel sulphonamide derivatives have been synthesized, demonstrating good antimicrobial activity against various strains, which indicates the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer Activities
A study focused on the synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives reported promising anticancer activity against several cancer cell lines. This research suggests that derivatives of 5-oxopyrrolidine, a core structure related to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, could serve as attractive scaffolds for developing anticancer compounds (Kairytė et al., 2022).
Neuroprotective Properties
GVS-111, a nootropic analog of 2-oxo-1-pyrrolidine acetamide, was tested for neuroprotective activity against oxidative stress in human cortical neurons, including those from Down's syndrome patients. The compound significantly increased neuronal survival, indicating a potential for treating neurodegenerative disorders and mental retardation (Pelsman et al., 2003).
Antiepileptic Drug Development
Levetiracetam, a compound structurally similar to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, acts via a specific binding site in CNS membranes, offering a novel approach to antiepileptic treatment. Its unique mechanism of action differentiates it from traditional antiepileptic drugs, underlining the importance of structural analogs in discovering new therapeutic agents (Noyer et al., 1995).
Antimicrobial Resistance Modulation
Acridin-10(9H)-yl)-N-phenyl acetamides, sharing a functional resemblance with the compound of interest, have been synthesized and evaluated for their potential in modulating multidrug resistance in cancer treatment. Certain derivatives exhibited significant cytotoxicity against cancer cell lines and showed promise as multidrug resistance modulators, highlighting the potential for similar compounds to contribute to overcoming drug resistance in cancer therapy (Kumar et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetthrombin and factor Xa . These proteins play crucial roles in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation .
Biochemical Pathways
The inhibition of thrombin and factor Xa disrupts the coagulation cascade, affecting downstream effects such as the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can lead to a decrease in the risk of thromboembolic events.
Pharmacokinetics
Similar compounds have shown potent in vivo activity in a rat model of venous thrombosis following intravenous and oral administration . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation . This can result in a decreased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-2-6-15(11-14)12-18(22)20-16-7-3-8-17(13-16)21-10-4-9-19(21)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAITRUCGKFTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)
![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

